molecular formula C17H14ClN3O3S B2368409 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899977-76-5

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2368409
CAS No.: 899977-76-5
M. Wt: 375.83
InChI Key: AULHVCDRROWFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a pyridazinone core, a chloro-substituted benzene ring, and a sulfonamide group, making it a molecule of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting pyridazinone core is then functionalized with a chloro-substituted benzene ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The pyridazinone core can be reduced to form pyridazinol derivatives.

  • Substitution: : The chloro-substituted benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often facilitated by catalysts like palladium or nickel.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Pyridazinol derivatives.

  • Substitution: : Amines, alcohols, thiols.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Studied for its potential therapeutic applications, including its use as a lead compound in drug discovery.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridazinone core may interact with biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyridazinone core and the chloro-substituted benzene ring. Similar compounds include other sulfonamide derivatives and pyridazinone-based molecules. These compounds may differ in their substituents, leading to variations in their biological activities and applications.

List of Similar Compounds

  • Sulfonamide derivatives

  • Pyridazinone-based molecules

  • Chloro-substituted benzene derivatives

Properties

IUPAC Name

2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-21-17(22)10-9-15(19-21)12-5-4-6-13(11-12)20-25(23,24)16-8-3-2-7-14(16)18/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULHVCDRROWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.